molecular formula C12H13N3O B3233623 2-Amino-N-isoquinolin-1-ylmethyl-acetamide CAS No. 1353947-83-7

2-Amino-N-isoquinolin-1-ylmethyl-acetamide

Cat. No.: B3233623
CAS No.: 1353947-83-7
M. Wt: 215.25 g/mol
InChI Key: ZOEIYZKEEJPQHB-UHFFFAOYSA-N
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Description

2-Amino-N-isoquinolin-1-ylmethyl-acetamide is a chemical compound with the molecular formula C12H13N3O. It is known for its unique structure, which includes an isoquinoline ring system attached to an acetamide group via a methylene bridge. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide typically involves the reaction of isoquinoline derivatives with acetamide precursors. One common method includes the following steps:

    Formation of Isoquinoline Derivative: Isoquinoline is reacted with a suitable halomethylating agent to introduce a halomethyl group at the desired position.

    Amination: The halomethylated isoquinoline is then treated with ammonia or an amine to replace the halogen with an amino group, forming the intermediate 2-amino-isoquinoline.

    Acetamide Formation: The intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isoquinolin-1-ylmethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as 2-oxo-N-isoquinolin-1-ylmethyl-acetamide.

    Reduction: Formation of reduced amine derivatives such as 2-amino-N-isoquinolin-1-ylmethyl-ethylamine.

    Substitution: Formation of substituted derivatives such as N-alkyl or N-acyl isoquinoline compounds.

Scientific Research Applications

2-Amino-N-isoquinolin-1-ylmethyl-acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-N-isoquinolin-1-ylmethyl-acetamide can be compared with other similar compounds, such as:

    2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-acetamide: Similar structure but with an additional methyl group on the acetamide nitrogen.

    2-Amino-N-isoquinolin-1-ylmethyl-benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    2-Amino-N-isoquinolin-1-ylmethyl-ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which can differ significantly from those of its analogs.

Properties

IUPAC Name

2-amino-N-(isoquinolin-1-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-7-12(16)15-8-11-10-4-2-1-3-9(10)5-6-14-11/h1-6H,7-8,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEIYZKEEJPQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255100
Record name Acetamide, 2-amino-N-(1-isoquinolinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353947-83-7
Record name Acetamide, 2-amino-N-(1-isoquinolinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353947-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-(1-isoquinolinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-N-isoquinolin-1-ylmethyl-acetamide
2-Amino-N-isoquinolin-1-ylmethyl-acetamide
2-Amino-N-isoquinolin-1-ylmethyl-acetamide
2-Amino-N-isoquinolin-1-ylmethyl-acetamide
2-Amino-N-isoquinolin-1-ylmethyl-acetamide
2-Amino-N-isoquinolin-1-ylmethyl-acetamide

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